molecular formula C11H12N2O B13780969 2-Indolinone, 3-(propylimino)- CAS No. 26000-55-5

2-Indolinone, 3-(propylimino)-

Cat. No.: B13780969
CAS No.: 26000-55-5
M. Wt: 188.23 g/mol
InChI Key: YRWRUTNAZBMBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Indolinone, 3-(propylimino)- is a derivative of indole, a heterocyclic organic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of 2-Indolinone, 3-(propylimino)- makes it a compound of interest in medicinal chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-Indolinone, 3-(propylimino)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . Another approach involves the reaction between indoles and nitrostyrene in the presence of phosphorous acid, followed by transformation with hydrazine hydrate under microwave-assisted heating .

Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired derivative and its applications.

Chemical Reactions Analysis

Types of Reactions: 2-Indolinone, 3-(propylimino)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Indolinone, 3-(propylimino)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Indolinone, 3-(propylimino)- involves its interaction with specific molecular targets and pathways. For instance, as an RTK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of programmed cell death (apoptosis).

Similar Compounds:

    Sunitinib: Another indolinone derivative used as an RTK inhibitor in cancer therapy.

    Semaxinib: Known for its anticancer properties and RTK inhibition.

    Nintedanib: Used in the treatment of idiopathic pulmonary fibrosis and certain cancers.

Uniqueness: 2-Indolinone, 3-(propylimino)- is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potentials compared to other indolinone derivatives. Its propylimino group can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.

Properties

26000-55-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-propylimino-1H-indol-2-one

InChI

InChI=1S/C11H12N2O/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(10)14/h3-6H,2,7H2,1H3,(H,12,13,14)

InChI Key

YRWRUTNAZBMBMU-UHFFFAOYSA-N

Canonical SMILES

CCCN=C1C2=CC=CC=C2NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.